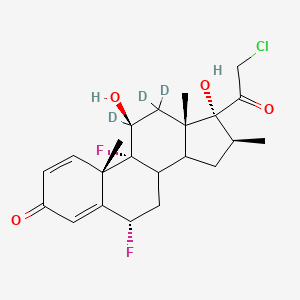
Halobetasol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halobetasol-d3 is a deuterated form of halobetasol propionate, a potent synthetic corticosteroid used primarily in the treatment of various skin conditions such as psoriasis and eczema. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, which can potentially alter its pharmacokinetic properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Halobetasol-d3 involves the incorporation of deuterium atoms into the halobetasol propionate molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product. For example, deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) can be used in the reaction mixture.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated reagents in a controlled environment to ensure the consistent incorporation of deuterium atoms. The process would require specialized equipment and conditions to handle deuterated compounds safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Halobetasol-d3, like its parent compound, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated metabolites, while reduction could produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
Halobetasol-d3 has several applications in scientific research, including:
Pharmacokinetic Studies: The incorporation of deuterium can alter the metabolic stability and half-life of the compound, making it useful for studying drug metabolism and pharmacokinetics.
Isotope Labeling: Deuterium-labeled compounds are valuable in various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Medical Research: this compound can be used to investigate the effects of deuterium substitution on the efficacy and safety of corticosteroids in treating skin conditions.
Industrial Applications: The compound can be used in the development of new formulations and delivery systems for topical corticosteroids.
Mechanism of Action
Halobetasol-d3 exerts its effects through mechanisms similar to those of halobetasol propionate. It binds to glucocorticoid receptors in the skin, leading to the suppression of inflammatory cytokines and mediators. This results in reduced inflammation, itching, and redness associated with skin conditions. The deuterium atoms may influence the binding affinity and metabolic stability of the compound, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Halobetasol Propionate: The parent compound, widely used in dermatology.
Clobetasol Propionate: Another potent corticosteroid with similar applications.
Diflorasone Diacetate: A corticosteroid used for similar skin conditions.
Uniqueness
Halobetasol-d3 is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications, offering advantages over non-deuterated corticosteroids in terms of metabolic stability and efficacy.
Properties
Molecular Formula |
C22H27ClF2O4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(6S,9R,10S,11S,13S,16S,17R)-17-(2-chloroacetyl)-11,12,12-trideuterio-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27ClF2O4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13?,14?,16-,17-,19-,20-,21-,22-/m0/s1/i9D2,17D |
InChI Key |
LEHFPXVYPMWYQD-COSGEAEOSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(C(C[C@@H](C3=CC(=O)C=C[C@@]32C)F)C4C[C@@H]([C@@]([C@]4(C1([2H])[2H])C)(C(=O)CCl)O)C)F)O |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















